molecular formula C15H11FN4O2 B12506466 1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12506466
M. Wt: 298.27 g/mol
InChI Key: SFNJKFFKIGTNBS-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the fluoro-methylphenyl and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions may involve elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

  • 1-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
  • 1-(4-bromo-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
  • 1-(4-iodo-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physicochemical properties. For example, the fluoro derivative may exhibit different binding affinities and selectivities compared to the chloro, bromo, or iodo derivatives, highlighting its uniqueness.

Properties

Molecular Formula

C15H11FN4O2

Molecular Weight

298.27 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid

InChI

InChI=1S/C15H11FN4O2/c1-9-7-11(16)4-5-12(9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)

InChI Key

SFNJKFFKIGTNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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